molecular formula C17H16O B8779118 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one

2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B8779118
M. Wt: 236.31 g/mol
InChI Key: LWBKNBIUKKTGEJ-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a unique structure that includes a naphthalenone core and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as solvent-free conditions and the use of metal Lewis acid catalysts have been explored to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features and the presence of both naphthalenone and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15H,10-12H2

InChI Key

LWBKNBIUKKTGEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluorobenzyl bromide (20.7 g, 109 mmol) was added to a solution of the enamine in acetonitrile (200 mL) which had been dried over 4A molecular sieves. This mixture was heated at reflux under nitrogen for 3 days. After cooling, the reaction mixture was concentrated in vacuo to provide a brown solid. Chloroform (25 mL), glacial acetic acid (50 mL), and water (200 mL) were added to this material and the resulting mixture was stirred at ambient temperature for 20 h. Additional chloroform was added to the reaction mixture, and the layers were separated. The organic layer was washed with water, dried (Na2SO4), and concentrated to give 24.2 g of the corresponding -benzyl--tetralone as a dark brown oil. This material was purified on a flash silica gel column (25% hexanes-chloroform) to provide 17.9 g of a red oil which was purified further on a flash silica gel column (1:1 hexanes-chloroform) to provide 12.1 g (70%) of desired product, 1-(4-fluorobenzyl)--tetralone, as a yellow oil. MS (CI-CH4), m/z 255 (MH+). 1H NMR (CDCl3) 2.38-2.56 (m, 3H), 2.76-2.86 (m 1H), 3.21 (AB octet, J=15.5, 6.8 Hz, 2H), 3.70 (t, J=6.2 Hz, 1 H), 6.75-6.85 (m, 4H), 6.93 (dd, J=7.5, 2.8 Hz, 1H), 7.09-7.22 (m, 3H).
Quantity
20.7 g
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A Parr® hydrogenation bottle was charged with naphthalen-1-one (15 gm), ethyl acetate (150 mL) and 1 g of 10% palladium on charcoal. The mixture was hydrogenated on a Parr® shaker for about 15 hrs under 20 psi of hydrogen. The resulting mixture was filtered through a pad of Celite® and concentrated in vacuo to afford a red oil which was purified by flash chromatography (3:1 hexane/diethyl ether) to afford 14.1 gm of benzyltetralone, mp 50-51° C. Analysis calculated for C18H18O2 : 266.1302. Found: 266.1308.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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